REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(=O)C)=[CH:6][C:5]=1[OH:14])(=[O:3])[CH3:2].[C:15](OCC)(=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17].[O-]CC.[Na+].Cl>C(O)C.C(Cl)Cl.O>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]2[C:1](=[O:3])[CH:2]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[O:14][C:5]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed again using methylene chloride (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The solid material (35.8 g) was dissolved in ethanol (350 mL)
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid (6 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
FILTRATION
|
Details
|
The orange solid was filtered
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(C=C(O2)C(=O)OCC)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 75.6% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |